{4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}[2-chloro-5-(propan-2-yl)-1,3-thiazol-4-yl]methanone
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Overview
Description
{4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}[2-chloro-5-(propan-2-yl)-1,3-thiazol-4-yl]methanone is a complex organic compound that features a combination of sulfonyl, piperazine, and thiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}[2-chloro-5-(propan-2-yl)-1,3-thiazol-4-yl]methanone typically involves multiple stepsThe final step involves the coupling of the piperazine derivative with the thiazole moiety under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity. This often includes the use of high-throughput reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
{4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}[2-chloro-5-(propan-2-yl)-1,3-thiazol-4-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfonyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and sulfonyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups .
Scientific Research Applications
Chemistry
In chemistry, {4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}[2-chloro-5-(propan-2-yl)-1,3-thiazol-4-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with diverse properties .
Biology
Biologically, this compound has been studied for its potential as an antimicrobial agent. Its ability to disrupt microbial cell membranes makes it a candidate for the development of new antibiotics .
Medicine
In medicine, the compound is being investigated for its potential therapeutic effects, particularly in the treatment of bacterial infections. Its unique mechanism of action and low toxicity profile make it a promising candidate for drug development .
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings and adhesives .
Mechanism of Action
The mechanism of action of {4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}[2-chloro-5-(propan-2-yl)-1,3-thiazol-4-yl]methanone involves its interaction with specific molecular targets. The compound binds to bacterial cell membranes, disrupting their integrity and leading to cell lysis. This action is facilitated by the sulfonyl and thiazole groups, which enhance the compound’s affinity for membrane components .
Comparison with Similar Compounds
Similar Compounds
- {4-[(4-Bromophenyl)sulfonyl]piperazin-1-yl}[2-chloro-5-(propan-2-yl)-1,3-thiazol-4-yl]methanone
- {4-[(4-Methylphenyl)sulfonyl]piperazin-1-yl}[2-chloro-5-(propan-2-yl)-1,3-thiazol-4-yl]methanone
Uniqueness
Compared to similar compounds, {4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}[2-chloro-5-(propan-2-yl)-1,3-thiazol-4-yl]methanone exhibits unique properties due to the presence of the chlorophenyl and thiazole groups. These groups enhance its reactivity and biological activity, making it more effective in its applications .
Properties
Molecular Formula |
C17H19Cl2N3O3S2 |
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Molecular Weight |
448.4 g/mol |
IUPAC Name |
[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-(2-chloro-5-propan-2-yl-1,3-thiazol-4-yl)methanone |
InChI |
InChI=1S/C17H19Cl2N3O3S2/c1-11(2)15-14(20-17(19)26-15)16(23)21-7-9-22(10-8-21)27(24,25)13-5-3-12(18)4-6-13/h3-6,11H,7-10H2,1-2H3 |
InChI Key |
PHNQIQBJUGLYCL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=C(S1)Cl)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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